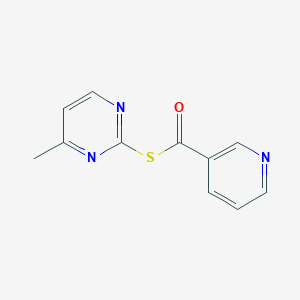
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate involves the inhibition of specific enzymes and pathways in cancer cells and inflammatory cells. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell growth. In addition, S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate also inhibits the production of pro-inflammatory mediators in inflammatory cells. Studies have also shown that the compound has low toxicity and does not affect normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate is its high purity and high yield synthesis method. This allows for easy and efficient production of the compound for lab experiments. In addition, the compound has low toxicity and does not affect normal cells, making it a safe option for in vitro and in vivo experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various potential future directions for the study of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate. One potential direction is the investigation of the compound as a potential treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate and its potential interactions with other compounds. Overall, the study of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has the potential to lead to new discoveries and advancements in various scientific fields.
Métodos De Síntesis
The synthesis of S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate involves the reaction of 4-methylpyrimidin-2-amine with carbon disulfide and sodium hydride in dimethylformamide. The resulting compound is then reacted with 3-bromopyridine in the presence of palladium acetate and triphenylphosphine to yield S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent. Studies have shown that S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate inhibits the growth of cancer cells and induces apoptosis. In addition, the compound has also been studied for its potential as an anti-inflammatory agent, with promising results.
Propiedades
IUPAC Name |
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-8-4-6-13-11(14-8)16-10(15)9-3-2-5-12-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXQQBMKLHTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylpyrimidin-2-yl) pyridine-3-carbothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

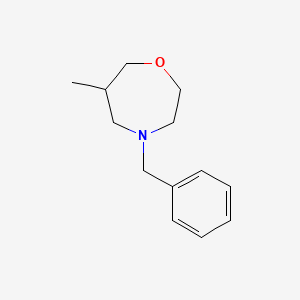
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
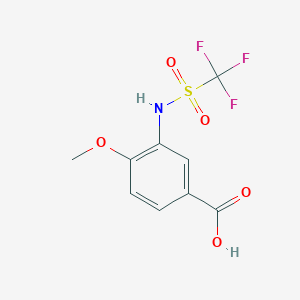
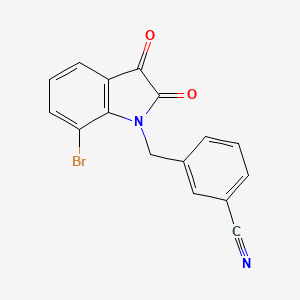
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
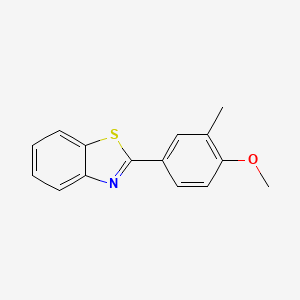

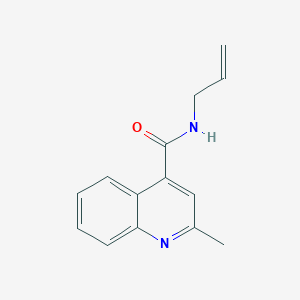
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)